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Cat. No.: B103949 Get Quote

Solubility of 1-Bromo-3-chloro-2-methylpropane:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-
Bromo-3-chloro-2-methylpropane in various organic solvents. Due to the limited availability

of specific quantitative solubility data in publicly accessible literature, this guide focuses on

qualitative solubility, theoretical considerations, and established methodologies for solubility

determination.

Physicochemical Properties of 1-Bromo-3-chloro-2-
methylpropane
1-Bromo-3-chloro-2-methylpropane (CAS No: 6974-77-2) is a halogenated alkane with the

molecular formula C₄H₈BrCl.[1] Its structure, featuring a branched carbon chain with both

bromine and chlorine substituents, influences its physical and chemical properties, including its

solubility.

Key Physicochemical Data:
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Property Value

Molecular Weight 171.46 g/mol [1]

Density 1.467 g/mL at 25 °C[1]

Boiling Point 152-154 °C[1]

Appearance Colorless to light yellow liquid[1]

Solubility Profile
Direct quantitative solubility data for 1-Bromo-3-chloro-2-methylpropane is scarce in

scientific literature. However, based on its chemical structure and the general principles of

solubility ("like dissolves like"), a qualitative and predicted solubility profile can be established.

Table 1: Qualitative Solubility of 1-Bromo-3-chloro-2-methylpropane in Organic Solvents

Solvent Solvent Polarity Predicted Solubility Literature Data

Methanol Polar Protic Soluble Soluble[1][2]

Acetone Polar Aprotic Soluble Soluble[1][2]

Ethanol Polar Protic Soluble Likely soluble

Dichloromethane Polar Aprotic Soluble Likely soluble

Chloroform Polar Aprotic Soluble Likely soluble

Diethyl Ether Nonpolar Soluble Likely soluble

Toluene Nonpolar Soluble Likely soluble

Benzene Nonpolar Soluble Likely soluble

Hexane Nonpolar Soluble Likely soluble

Water Polar Protic Sparingly soluble

Haloalkanes are

generally slightly

soluble in water[3][4]
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The polarity of 1-Bromo-3-chloro-2-methylpropane, arising from the electronegative halogen

atoms, allows for dipole-dipole interactions with polar solvents. Additionally, its alkyl backbone

facilitates van der Waals forces with nonpolar solvents. Consequently, it is expected to be

soluble in a wide range of common organic solvents.[4][5] Its solubility in water is expected to

be low, as is typical for haloalkanes, due to the energy required to disrupt the hydrogen bonds

between water molecules.[2][3][4][6]

Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are

necessary. The following protocols are widely accepted for determining the solubility of liquid

solutes in organic solvents.

Shake-Flask Method
The shake-flask method is a conventional and reliable technique for determining equilibrium

solubility.[7]

Methodology:

Preparation: A surplus of 1-Bromo-3-chloro-2-methylpropane is added to a known volume

of the selected organic solvent in a sealed flask.

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period

(typically 24-72 hours) to ensure that equilibrium is reached.

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the

undissolved solute from the saturated solution.

Quantification: A sample of the clear, saturated supernatant is carefully withdrawn. The

concentration of 1-Bromo-3-chloro-2-methylpropane in the sample is then determined

using a suitable analytical technique, such as:

Gas Chromatography (GC): Ideal for volatile compounds, providing high accuracy and

sensitivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b103949?utm_src=pdf-body
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://www.solubilityofthings.com/1-bromo-3-chloro-propane
https://www.chembk.com/en/chem/Propane,%201-bromo-3-chloro-2-methyl-
https://www.youtube.com/watch?v=XSAIBQ9XbVQ
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://www.education.com/activity/article/liquid-solubility-test/
https://www.researchgate.net/publication/293072268_The_Experimental_Determination_of_Solubilities
https://www.benchchem.com/product/b103949?utm_src=pdf-body
https://www.benchchem.com/product/b103949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide

range of compounds.[8]

UV-Vis Spectroscopy: Can be used if the solute has a chromophore, though 1-Bromo-3-
chloro-2-methylpropane does not have a strong one.[8]

Isothermal Saturation Method
This method is similar to the shake-flask method but involves a continuous process to maintain

saturation.

Methodology:

Apparatus: A jacketed vessel with a stirrer is used to maintain a constant temperature.

Procedure: The solvent is placed in the vessel, and the solute (1-Bromo-3-chloro-2-
methylpropane) is added in excess. The mixture is stirred continuously at a constant

temperature.

Sampling and Analysis: At regular intervals, samples of the liquid phase are taken, filtered,

and analyzed until a constant concentration is observed, indicating that saturation has been

reached.

Computational Prediction of Solubility
In the absence of experimental data, computational models can provide estimations of

solubility. These methods are valuable for screening solvents and prioritizing experimental

work.

COSMO-RS (Conductor-like Screening Model for Real
Solvents)
COSMO-RS is a powerful method based on quantum chemistry that can predict

thermodynamic properties, including solubility, from the molecular structure.[9][10][11][12]

Workflow:
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Caption: COSMO-RS workflow for solubility prediction.

UNIFAC (UNIQUAC Functional-group Activity
Coefficients)
The UNIFAC group contribution method estimates activity coefficients in mixtures, which can

then be used to calculate solubility.[13][14][15][16][17]

Logical Relationship:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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